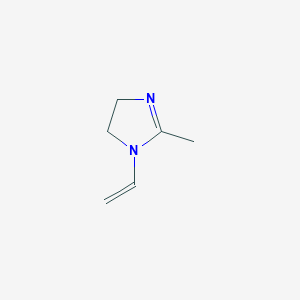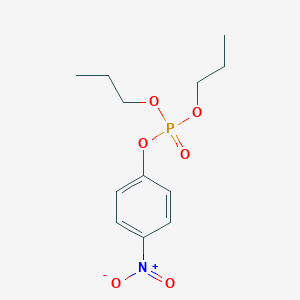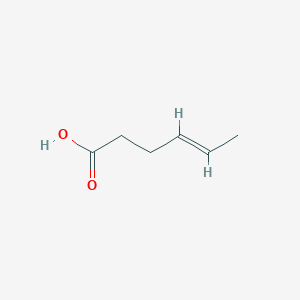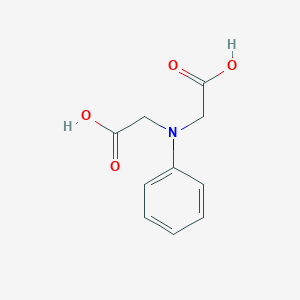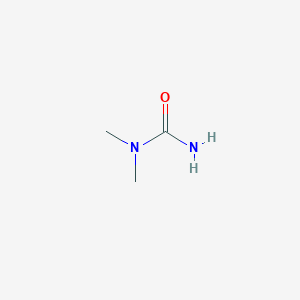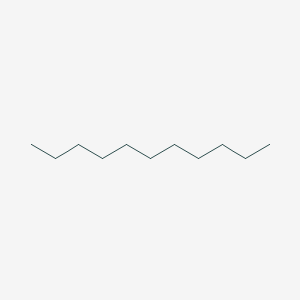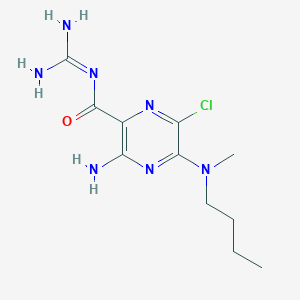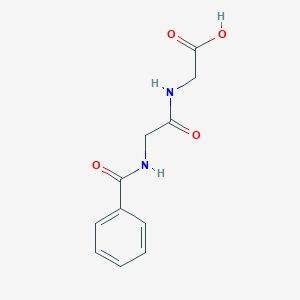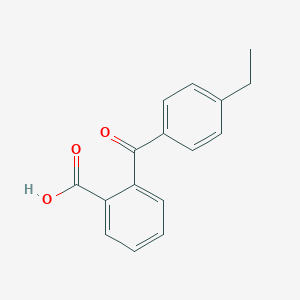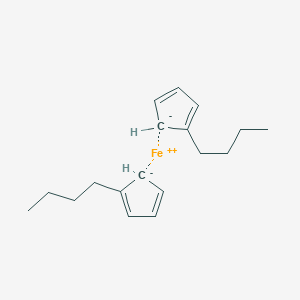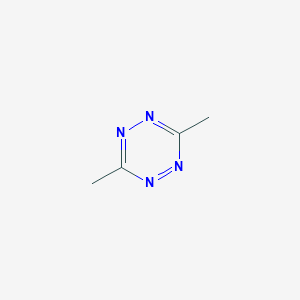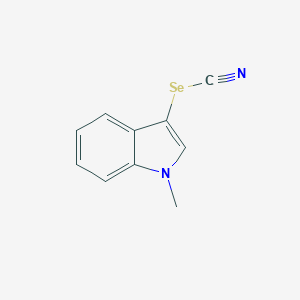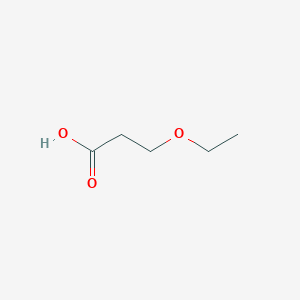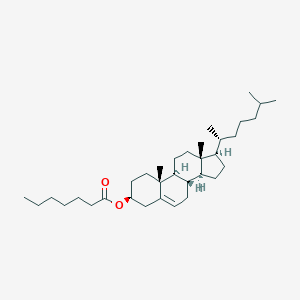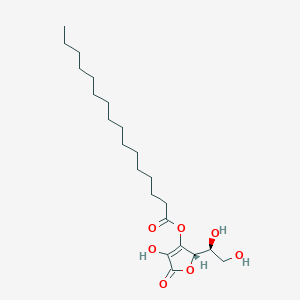
(Palmitoyloxy)-L-ascorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Palmitoyloxy)-L-ascorbic acid, commonly known as Ascorbyl Palmitate, is a fat-soluble derivative of Vitamin C. It is a powerful antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. Ascorbyl Palmitate has gained significant attention in scientific research due to its potential health benefits and application in various fields.
Mécanisme D'action
Ascorbyl Palmitate works by scavenging free radicals and preventing oxidative damage to cells and tissues. It also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and improving overall health.
Effets Biochimiques Et Physiologiques
Ascorbyl Palmitate has been shown to improve skin health by reducing the appearance of wrinkles, fine lines, and age spots. It also enhances collagen production, which improves skin elasticity and firmness. Ascorbyl Palmitate has been found to reduce the risk of cardiovascular disease by lowering cholesterol levels, improving blood flow, and reducing oxidative stress. It also enhances immune function by stimulating the production of white blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ascorbyl Palmitate has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use. It is also readily available and relatively inexpensive. However, Ascorbyl Palmitate has some limitations, including its low solubility in water and its potential to oxidize in the presence of air and light.
Orientations Futures
There are several future directions for Ascorbyl Palmitate research. One area of interest is its potential use in cancer prevention and treatment. Ascorbyl Palmitate has been found to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ascorbyl Palmitate has been found to reduce oxidative stress and inflammation in the brain, which may help prevent or slow the progression of these diseases. Overall, Ascorbyl Palmitate has significant potential for future research and application in various fields.
Méthodes De Synthèse
Ascorbyl Palmitate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction between L-ascorbic acid and palmitic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipase enzymes to catalyze the reaction between L-ascorbic acid and palmitic acid. Microbial fermentation involves the use of microorganisms to produce Ascorbyl Palmitate.
Applications De Recherche Scientifique
Ascorbyl Palmitate has been extensively studied for its potential health benefits. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in preventing and treating various diseases. Ascorbyl Palmitate has been shown to improve skin health, reduce the risk of cardiovascular disease, and enhance immune function.
Propriétés
Numéro CAS |
1330-84-3 |
|---|---|
Nom du produit |
(Palmitoyloxy)-L-ascorbic acid |
Formule moléculaire |
C22H38O7 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1 |
Clé InChI |
DLPACQFCRQUOOZ-PXNSSMCTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Autres numéros CAS |
1330-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



